molecular formula C8H8IN3 B13460050 5-Azido-2-iodo-1,3-dimethylbenzene

5-Azido-2-iodo-1,3-dimethylbenzene

Cat. No.: B13460050
M. Wt: 273.07 g/mol
InChI Key: GUIARZGJNBVOCJ-UHFFFAOYSA-N
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Description

5-Azido-2-iodo-1,3-dimethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-iodo-1,3-dimethylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodo-1,3-dimethylbenzene.

    Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of a suitable leaving group (e.g., a halide) with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Substituted Benzene Derivatives: Formed through substitution reactions.

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

5-Azido-2-iodo-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Azido-2-iodo-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:

    Substitution Reactions: The azido group acts as a nucleophile, attacking electrophilic centers in other molecules.

    Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.

    Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1,3-dimethylbenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    5-Azido-1,3-dimethylbenzene:

    2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group in a different position, influencing its chemical behavior.

Uniqueness

5-Azido-2-iodo-1,3-dimethylbenzene is unique due to the presence of both an azido group and an iodine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

5-azido-2-iodo-1,3-dimethylbenzene

InChI

InChI=1S/C8H8IN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3

InChI Key

GUIARZGJNBVOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C)N=[N+]=[N-]

Origin of Product

United States

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